molecular formula C23H21N3O4 B11508116 N-[(1Z)-1-(furan-2-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide

N-[(1Z)-1-(furan-2-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B11508116
M. Wt: 403.4 g/mol
InChI Key: RRTPWHKCDOTZEP-ZHZULCJRSA-N
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Description

N-[(1Z)-1-(furan-2-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a complex organic compound that features both furan and indole moieties These heterocyclic structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-(furan-2-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-2-carboxylic acid derivative and an indole-3-ethylamine derivative under specific conditions. The reaction may require catalysts such as palladium or copper and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-(furan-2-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the compound could produce alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(1Z)-1-(furan-2-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The furan ring may also contribute to the compound’s biological activity by interacting with different cellular components. Together, these interactions can lead to various pharmacological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1Z)-1-(furan-2-yl)-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-2-yl]furan-2-carboxamide is unique due to its combination of both furan and indole moieties, which may confer a broader range of biological activities and potential applications compared to simpler compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H21N3O4/c1-15-17(18-7-2-3-8-19(18)25-15)10-11-24-22(27)20(14-16-6-4-12-29-16)26-23(28)21-9-5-13-30-21/h2-9,12-14,25H,10-11H2,1H3,(H,24,27)(H,26,28)/b20-14-

InChI Key

RRTPWHKCDOTZEP-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC=CO3)/NC(=O)C4=CC=CO4

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC=CO3)NC(=O)C4=CC=CO4

Origin of Product

United States

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